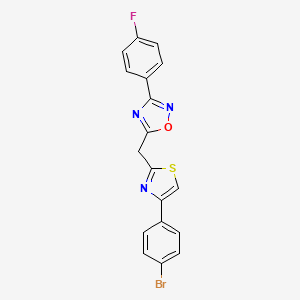

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

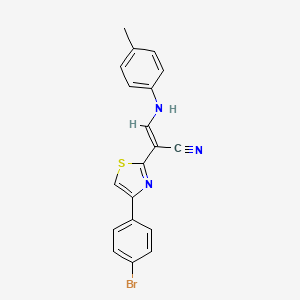

The compound “5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a thiazolyl group, a fluorophenyl group, and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolyl and oxadiazole rings, which are heterocyclic rings containing nitrogen, sulfur, and oxygen atoms. The bromophenyl and fluorophenyl groups are aromatic rings substituted with bromine and fluorine atoms, respectively .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The bromine and fluorine atoms are likely sites of reactivity due to their electronegativity and ability to participate in halogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings and halogen atoms would likely result in a relatively high molecular weight . The compound is likely to be solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in acidic environments, with mechanisms that suggest both physical and chemical adsorption onto the metal surface (P. Ammal et al., 2018).

Antimicrobial and Antioxidant Activities

Several studies have synthesized 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antioxidant activities. These compounds demonstrated significant effectiveness against various bacteria and fungi, with some showing promising α-glucosidase inhibitory activities as well as notable DPPH and ABTS scavenging activities (E. Menteşe et al., 2015).

Anticancer Activities

The anticancer potential of 1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting potent in vitro anti-proliferative activity against various cancer cell lines. These activities were determined through mechanisms such as inhibition of cell growth and induction of apoptosis (A. Joseph et al., 2013).

Material Sciences

In material science, 1,3,4-oxadiazole derivatives have contributed to the development of novel materials with specific properties. For instance, certain derivatives have been synthesized to study their liquid crystalline properties and potential applications in organic light-emitting diodes (OLEDs) (Li-rong Zhu et al., 2009; Matthew W. Cooper et al., 2022).

Central Nervous System Penetrability

The ability of certain 1,3,4-oxadiazole derivatives to penetrate the central nervous system and exhibit pharmacological effects has also been investigated, showcasing their potential in developing drugs targeting CNS disorders (L. Piccoli et al., 2012).

Future Directions

properties

IUPAC Name |

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFN3OS/c19-13-5-1-11(2-6-13)15-10-25-17(21-15)9-16-22-18(23-24-16)12-3-7-14(20)8-4-12/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNDBZOWVUOKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2662347.png)

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)

![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)

![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)